molecular formula C7H7ClN2O B1435597 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1823379-92-5

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No. B1435597
M. Wt: 170.59 g/mol
InChI Key: ANVNCDJLJLRPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a chemical compound with the molecular formula C7H7ClN2O. It has a molecular weight of 170.6 . It is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is 1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a white solid with a predicted boiling point of 321.3±42.0 °C and a predicted density of 1.327±0.06 g/cm3 .

Scientific Research Applications

  • Pharmaceuticals

    • Pyridopyrimidine derivatives, which include “6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine”, have shown therapeutic interest and have been approved for use as therapeutics .
    • The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the review .
    • The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
  • Chemical Synthesis

    • “6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine” is used as a reactant for organocatalytic domino Michael-hemiacetalization .
    • It is also used in the enantioselective reduction by Didymosphaeria igniaria .
    • It is used in the preparation of biologically and pharmacologically active molecules .
  • Catalysis

    • A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
    • The condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes was carried out .
  • Imidazole Derivatives

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Photochromic Dye

    • General applications of photochromic dye include: dosimetric materials, light controlling filters, recording films in printing processes, decorative paints, optical recording media and molecular electronic devices .
  • Antiproliferative and Antiviral Activity
    • Pyrimidine-derived indole ribonucleosides, which include “6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine”, were synthesized and tested for in vitro antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activity (Dengue virus and anti-hepatitis C virus) .
    • Compound (2 S,3 R,4 S,5 S)-2- (6-chloro-4- (furan-2-yl)-9 H -pyrimido [4,5-b]indol-9-yl)-5- (hydroxymethyl)-tetrahydrofuran-3,4-diol exhibited notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVNCDJLJLRPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

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